N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including a trifluoromethoxy group, sulfonyl groups, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for further chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the materials science field, the compound’s unique properties could be exploited for the development of new materials with specific functionalities, such as improved thermal stability or unique electronic properties.
Mechanism of Action
The mechanism by which N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy group can enhance binding affinity to certain proteins through hydrophobic interactions, while the sulfonyl groups can participate in hydrogen bonding and electrostatic interactions. The piperidine ring provides structural rigidity, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-methyl-2-((1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness
N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
N-methyl-2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O6S2/c1-19-14(21)10-27(22,23)12-6-8-20(9-7-12)28(24,25)13-4-2-11(3-5-13)26-15(16,17)18/h2-5,12H,6-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFNQRFVHICSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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